molecular formula C23H32N6O3S B14964425 1-[6-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-ethylpiperidine-3-carboxamide

1-[6-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-ethylpiperidine-3-carboxamide

Cat. No.: B14964425
M. Wt: 472.6 g/mol
InChI Key: PIOODVBGGNIHPL-UHFFFAOYSA-N
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Description

1-[6-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]-N-ETHYLPIPERIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thiazolopyrimidine core, a piperidine ring, and a cyclohexenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]-N-ETHYLPIPERIDINE-3-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolopyrimidine core, the introduction of the piperidine ring, and the attachment of the cyclohexenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions and purification steps is crucial to ensure the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[6-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]-N-ETHYLPIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert specific functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

1-[6-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]-N-ETHYLPIPERIDINE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases, such as cancer or infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[6-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]-N-ETHYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. Detailed studies on the molecular targets and pathways involved are essential to understand its biological effects and therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[6-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]-N-ETHYLPIPERIDINE-3-CARBOXAMIDE include other thiazolopyrimidine derivatives and piperidine-containing compounds. Examples include:

  • 1-[6-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]-N-METHYLPIPERIDINE-3-CARBOXAMIDE
  • 1-[6-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]-N-PROPYLPIPERIDINE-3-CARBOXAMIDE

Uniqueness

The uniqueness of 1-[6-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]-N-ETHYLPIPERIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets and undergo various chemical transformations makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C23H32N6O3S

Molecular Weight

472.6 g/mol

IUPAC Name

1-[6-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-ethylpiperidine-3-carboxamide

InChI

InChI=1S/C23H32N6O3S/c1-2-24-21(31)17-9-6-12-28(13-17)23-27-20-19(33-23)22(32)29(15-26-20)14-18(30)25-11-10-16-7-4-3-5-8-16/h7,15,17H,2-6,8-14H2,1H3,(H,24,31)(H,25,30)

InChI Key

PIOODVBGGNIHPL-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NCCC4=CCCCC4

Origin of Product

United States

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